molecular formula C18H30N2O2 B2981924 1-cyclopentyl-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea CAS No. 1797695-74-9

1-cyclopentyl-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea

Cat. No.: B2981924
CAS No.: 1797695-74-9
M. Wt: 306.45
InChI Key: IQOVCXVOHYOFQK-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea is an organic compound with unique structural characteristics. Known for its intricate adamantane backbone coupled with a cyclopentyl group, it showcases a complex and fascinating molecular architecture that has piqued the interest of scientists across various disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 1-cyclopentyl-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea typically involves multiple steps:

  • Formation of the Adamantane Derivative: : Start with the preparation of the adamantane derivative by selective functionalization.

  • Attachment of the Methoxy Group: : Introduce the methoxy group to the adamantane nucleus under controlled conditions to achieve the desired positional isomer.

  • Cyclopentyl Group Incorporation: : Incorporate the cyclopentyl group via a cyclization reaction.

  • Urea Formation: : The final step involves coupling the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods:

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and choice of catalysts to enhance yield and purity. Techniques such as continuous flow reactors and high-throughput screening are often employed.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: : Can undergo oxidation reactions to form various oxygenated derivatives.

  • Reduction: : Reduction can transform the compound into different states, altering its functional groups.

  • Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, given its functional groups.

Common Reagents and Conditions Used:

  • Oxidation: : Reagents like chromium trioxide or potassium permanganate in suitable solvents.

  • Reduction: : Catalysts such as palladium on carbon or lithium aluminum hydride.

  • Substitution: : Halogens or organometallic reagents in the presence of bases or acids.

Major Products Formed:

The major products formed depend on the specific reaction conditions but often include various substituted ureas, alcohols, and amines.

Scientific Research Applications

1-Cyclopentyl-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea finds applications in several areas:

  • Chemistry: : Used as a building block for complex organic syntheses.

  • Biology: : Serves as a potential ligand in studying receptor interactions.

  • Medicine: : Investigated for its therapeutic potential in various conditions due to its unique pharmacophoric elements.

  • Industry: : Utilized in the development of materials with specific properties such as hydrophobicity or rigidity.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. Its adamantane backbone allows for high binding affinity to hydrophobic pockets in proteins, while the urea linkage can form hydrogen bonds, facilitating strong interaction with biological targets.

Comparison with Similar Compounds

Compared to other urea derivatives:

  • 1-Cyclopentyl-3-(adamantan-2-yl)urea: : Lacks the methoxy group, resulting in different reactivity and binding properties.

  • 1-Cyclopentyl-3-((2-methoxyadamantan-2-yl)methyl)urea: : Similar structure but different positional isomers offer varying interaction strengths and specificities.

Its uniqueness lies in the precise arrangement of functional groups, providing distinct chemical and biological properties.

Similar Compounds

  • 1-Cyclopentyl-3-(adamantan-2-yl)urea

  • 1-Cyclopentyl-3-((2-methoxyadamantan-2-yl)methyl)urea

There you have it—a comprehensive dive into the world of 1-cyclopentyl-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea. Quite a mouthful, isn't it?

Properties

IUPAC Name

1-cyclopentyl-3-[(2-methoxy-2-adamantyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c1-22-18(11-19-17(21)20-16-4-2-3-5-16)14-7-12-6-13(9-14)10-15(18)8-12/h12-16H,2-11H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOVCXVOHYOFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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